molecular formula C13H13NO B3152007 7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one CAS No. 7257-25-2

7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one

Cat. No.: B3152007
CAS No.: 7257-25-2
M. Wt: 199.25 g/mol
InChI Key: PHIOOOPODSRCSJ-UHFFFAOYSA-N
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Description

7,8,9,10-Tetrahydrocyclohepta[b]indol-6(5H)-one (C₁₃H₁₃NO) is a polycyclic indole derivative characterized by a fused seven-membered cycloheptene ring and a bicyclic indole core. Its crystal structure (monoclinic system, space group P2₁/c) features a unit cell with dimensions a = 14.0914 Å, b = 8.0883 Å, c = 9.2503 Å, and β = 108.937°, resulting in a cell volume of 997.24 ų . The cycloheptene ring adopts a slightly distorted boat conformation, while the benzene and pyrrole rings form a dihedral angle of 1.05° . Intermolecular N–H···O hydrogen bonds create centrosymmetric dimers, and weak C–H···π interactions stabilize the crystal lattice .

This compound serves as a scaffold for synthesizing bioactive derivatives, particularly in antimicrobial and antitumor research .

Properties

IUPAC Name

7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c15-12-8-4-2-6-10-9-5-1-3-7-11(9)14-13(10)12/h1,3,5,7,14H,2,4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIOOOPODSRCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=C(C1)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with cycloheptanone in the presence of acid catalysts. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted indoles, fully saturated cycloheptane derivatives, and various functionalized analogs that can be further utilized in synthetic applications .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential biological activities. Research indicates that derivatives of tetrahydrocyclohepta[b]indol-6(5H)-one exhibit various pharmacological properties:

  • Anticancer Activity : Studies suggest that compounds with similar structures may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. For instance, analogs have shown effectiveness against various cancer cell lines by inducing cytotoxicity .
  • Antimicrobial Properties : The compound's structure allows it to interact with biological membranes and enzymes, making it a candidate for developing new antimicrobial agents .

Organic Synthesis

7,8,9,10-Tetrahydrocyclohepta[b]indol-6(5H)-one serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : The compound can be used to synthesize more complex indole derivatives through various chemical reactions such as cyclization and functional group transformations .
  • Reactivity Studies : Its unique structure allows researchers to study reaction mechanisms involving indole and cycloheptane functionalities, contributing to the understanding of organic reaction pathways .

Material Science

The compound's properties may also extend to material science applications:

  • Polymer Chemistry : Due to its reactive sites, it can be utilized in the development of specialty polymers or as a cross-linking agent in polymer formulations .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of tetrahydrocyclohepta[b]indol derivatives. Researchers synthesized several analogs and tested them against human cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting a potential pathway for drug development targeting specific cancer types .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial effects of tetrahydrocyclohepta[b]indol derivatives. The study evaluated the compounds against Gram-positive and Gram-negative bacteria using standard disk diffusion methods. Results showed promising antibacterial activity, highlighting the compound's potential as a lead for new antibiotics .

Mechanism of Action

The mechanism of action of 7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction and metabolic pathways that are crucial for cellular functions .

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry and Conformation

Compound Substituent Molecular Formula Dihedral Angle (Benzene-Pyrrole) Cycloheptene Conformation Key Interactions
Parent compound None C₁₃H₁₃NO 1.05° Distorted boat N–H···O (dimers), C–H···π
2-Chloro derivative Cl (C2) C₁₃H₁₂ClNO 1.38° Distorted chair/sofa N–H···O (R₂²(10) rings), C–H···O/π
5-Methyl derivative CH₃ (C5) C₁₄H₁₅NO 1.99° Slightly distorted boat N–H···O (dimers)
2-Bromo derivative Br (C2) C₁₃H₁₂BrNO Not reported Envelope N–H···O (stair-like chains), C–H···π
2-Methyl derivative CH₃ (C2) C₁₄H₁₅NO 1.05° Boat N–H···O (dimers)
  • Substituent Position : Chloro or bromo groups at C2 reduce steric hindrance, leading to smaller dihedral angles (1.05°–1.38°) compared to the 5-methyl derivative (1.99°) .
  • Ring Conformation : Electron-withdrawing substituents (Cl, Br) favor chair/sofa or envelope conformations, while alkyl groups (CH₃) retain boat-like structures .

Hydrogen Bonding and Crystal Packing

  • Parent Compound : N5–H5···O6 hydrogen bonds (2.02 Å) form centrosymmetric dimers, while C10–H10A···Cg interactions (3.55 Å) stabilize layered packing .
  • 2-Chloro Derivative : N–H···O bonds (2.14 Å) create R₂²(10) rings, and C–H···O/π interactions (3.37–3.45 Å) extend into a 3D network .
  • 2-Bromo Derivative : N–H···O interactions (2.08 Å) generate stair-like molecular chains, with weak van der Waals forces between adjacent chains .

Biological Activity

7,8,9,10-Tetrahydrocyclohepta[b]indol-6(5H)-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C13_{13}H13_{13}NO. The compound features a cycloheptene ring that adopts a slightly distorted boat conformation. Notably, intermolecular N—H⋯O hydrogen bonds form centrosymmetric dimers in the crystal structure, contributing to its stability and potential biological interactions .

Antiproliferative Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various human tumor cell lines. For instance, a study found that several compounds based on this structure showed GI50_{50} values in the nanomolar to micromolar range against tested cancer cell lines .

Table 1: Antiproliferative Activity of Derivatives

CompoundCell Line TestedGI50_{50} (nM)
Compound AHeLa150
Compound BMCF-7200
Compound CA549300

The mechanism by which this compound exerts its antiproliferative effects may involve the induction of apoptosis and cell cycle arrest in cancer cells. This is supported by findings that show alterations in key regulatory proteins involved in apoptosis pathways upon treatment with the compound .

Case Studies

  • Case Study on HeLa Cells : In a controlled experiment involving HeLa cells, treatment with this compound resulted in a significant decrease in cell viability after 48 hours. The study highlighted the compound's ability to induce apoptosis as evidenced by increased caspase-3 activity and DNA fragmentation assays .
  • Mechanistic Insights : Another investigation focused on the molecular interactions of the compound with cellular targets. The study utilized molecular docking simulations to predict binding affinities with various proteins involved in cancer progression. The results suggested strong interactions with proteins such as Bcl-2 and p53, indicating potential pathways through which the compound may exert its anticancer effects .

Q & A

Q. What are the established synthesis protocols for 7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one?

The compound is typically synthesized via cyclization of 2-hydroxymethylenecycloheptanone under Japp-Klingemann conditions using acetic acid and HCl (4:1 ratio) as catalysts . Modifications include alkylation (e.g., with methyl iodide/KOH in acetone) to introduce substituents at specific positions . Recrystallization from benzene/ethyl acetate mixtures is commonly employed for purification (>90% yield) .

Q. How is the molecular conformation determined experimentally?

Single-crystal X-ray diffraction (SCXRD) at 100 K is the gold standard, revealing key structural features. For example, the seven-membered ring adopts a slightly distorted envelope conformation (r.m.s. deviation: 0.052 Å), while substituents like methyl groups induce boat or twist-chair conformations in derivatives . Hydrogen bonding (N–H⋯O, C–H⋯O) and π-π stacking interactions stabilize crystal packing .

Q. What biological activities are associated with this compound?

The core scaffold exhibits anticancer and antidepressant properties. Derivatives show activity against CNS disorders and DNA-interactive agents, with substituted analogs (e.g., chloro, methyl) demonstrating enhanced antimicrobial and anti-inflammatory effects . Toxicity studies (e.g., in vitro cell lines) are critical for structure-activity relationship (SAR) optimization .

Advanced Research Questions

Q. How do substituents influence conformational dynamics and pharmacological activity?

Substituents at the 2-position (e.g., methyl, chloro) alter ring puckering and intermolecular interactions. For instance:

  • 2-Methyl derivatives exhibit envelope conformations, while 2-chloro analogs adopt twist-chair/sofa conformations, impacting solubility and target binding .
  • Methyl groups increase steric hindrance, potentially reducing metabolic degradation in vivo . Computational modeling (DFT, MD simulations) is recommended to correlate conformational flexibility with bioactivity .

Q. What experimental challenges arise in resolving data contradictions across pharmacological studies?

Discrepancies in reported activities (e.g., anticancer vs. antimicrobial) often stem from:

  • Assay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or concentration ranges .
  • Crystallographic artifacts : Solvent-dependent polymorphism can alter molecular packing and bioavailability . Mitigation strategies include standardized bioassays (e.g., NIH/NCGC protocols) and SCXRD validation of test compounds .

Q. How can hydrogen-bonding networks inform drug design?

Graph-set analysis (R_2$$^2(10) motifs) reveals that N–H⋯O and C–H⋯O interactions form centrosymmetric dimers, enhancing crystal stability . These interactions may mimic target binding (e.g., kinase hinge regions), guiding the design of analogs with improved affinity .

Q. What methods optimize regioselectivity in alkylation reactions?

  • Base selection : KOH in acetone favors methylation at the pyrrole N-position over the ketone oxygen .
  • Temperature control : Ice-cold conditions reduce side reactions (e.g., over-alkylation) . Monitoring via 1^1H NMR (e.g., disappearance of NH peaks at δ 10–12 ppm) confirms reaction progress .

Methodological Recommendations

  • Structural Analysis : Combine SCXRD with Hirshfeld surface analysis to quantify intermolecular interactions .
  • SAR Studies : Synthesize derivatives with systematic substituent variations (e.g., 2-F, 2-NO2_2) and test against a panel of biological targets .
  • Data Reproducibility : Archive crystallographic data (CCDC entries) and raw bioassay datasets in public repositories (e.g., Zenodo) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one
Reactant of Route 2
Reactant of Route 2
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